2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Overview
Description
The compound “2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a complex organic molecule. It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyridine ring, a thiadiazole ring, and a trifluoromethyl group. The presence of these groups contributes to the unique properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety. These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Biological Activity
A significant body of work has been dedicated to synthesizing novel heterocyclic derivatives of related compounds, focusing on their biological activities. For example, Szulczyk et al. (2017) synthesized thirty-six new heterocyclic derivatives, involving the linkage of a 2-pyridyl ring with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. These compounds were tested for in vitro activity against microorganisms and for antiviral activity against HIV-1, showcasing the potential antimicrobial and antiviral applications of these compounds (Szulczyk et al., 2017).
Chemical Transformations and Applications
The versatility of related trifluoromethyl heterocycles has been highlighted through various synthetic routes, offering a wide range of potential applications. Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a highly versatile intermediate for synthesizing a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, indicating the potential for creating a variety of bioactive molecules or materials with specific properties (Honey et al., 2012).
Advanced Materials and Fluorescent Applications
Research has also explored the use of these compounds in developing advanced materials and fluorescent applications. For instance, Yamaguchi et al. (2016) investigated the acid-responsive absorption and emission properties of 5-N-arylaminothiazoles, achieving white light emission from a single fluorescent dye. This work opens up possibilities for novel optical materials and sensors (Yamaguchi et al., 2016).
Coordination Chemistry
The coordination chemistry of related ligands, such as 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles, has been extensively reviewed, showing the potential for developing complex molecular structures with specific chemical and physical properties. This research indicates the broad applicability of these compounds in creating novel coordination compounds (Klingele & Brooker, 2003).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists . These receptors play a crucial role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as peroxisome proliferator-activated receptors) to modulate their activity, leading to changes in cellular processes such as inflammation regulation .
Biochemical Pathways
If it acts as a peroxisome proliferator-activated receptor agonist, it could influence pathways related to inflammation and immune response .
Result of Action
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially reduce inflammation and modulate immune responses .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethyl 4-methylthiadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-7-10(22-18-17-7)11(19)21-5-4-20-9-6-8(2-3-16-9)12(13,14)15/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBQFKLUSKOESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OCCOC2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381814 | |
Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257625-01-7 | |
Record name | 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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